molecular formula C7H8BrN B1287082 4-(2-Bromoethyl)pyridine CAS No. 39232-05-8

4-(2-Bromoethyl)pyridine

Cat. No.: B1287082
CAS No.: 39232-05-8
M. Wt: 186.05 g/mol
InChI Key: HEYPEPZGVKJBFH-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)pyridine is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

4-(2-Bromoethyl)pyridine and its derivatives play a significant role in chemical synthesis and possess various chemical properties. For instance, a study by Ahmad et al. (2017) highlights the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions, showcasing the potential of these compounds in liquid crystal applications and as chiral dopants. The derivatives also exhibited significant biological activities, such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Lucas et al. (2015) describe the regioselective bromination of thieno[2,3-b]pyridine, highlighting the utility of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery research (Lucas et al., 2015).

Material Science and Nanotechnology

In the field of material science and nanotechnology, Jasmani et al. (2013) demonstrated the preparation of pyridinium-grafted-cellulose nanocrystals using 4-(1-bromoethyl/bromomethyl)benzoic acid and pyridine. This approach offers a simplified method for the cationization of cellulose nanocrystals, enhancing their potential in various applications (Jasmani et al., 2013).

Catalysis and Surface Chemistry

Connell and Dumesic (1987) investigated the acidic properties of silica doped with cations, using pyridine adsorption. Their study provides insights into the generation of Lewis and Brønsted acid sites on silica surfaces, which is crucial for catalysis and surface chemistry applications (Connell & Dumesic, 1987).

Barzetti et al. (1996) used pyridine as a probe molecule for the FTIR analysis of solid acid catalysts. Their research contributes to the understanding of surface acidity in catalysts, which is fundamental in the field of catalysis (Barzetti et al., 1996).

Polymer Science

Sahiner and Yasar (2013) explored the modification of poly(4-vinyl pyridine) particles with various functional groups, including 2-bromo ethanol and 4-bromo butyronitrile. Their work highlights the antimicrobial and environmental applications of these modified particles (Sahiner & Yasar, 2013).

Safety and Hazards

4-(2-Bromoethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the hazard classification Eye Irrit. 2 and the signal word Warning. The hazard statements include H319, and the precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 .

Properties

IUPAC Name

4-(2-bromoethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYPEPZGVKJBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590950
Record name 4-(2-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39232-05-8
Record name 4-(2-Bromoethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39232-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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